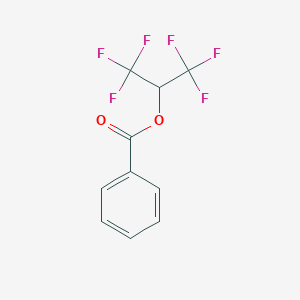

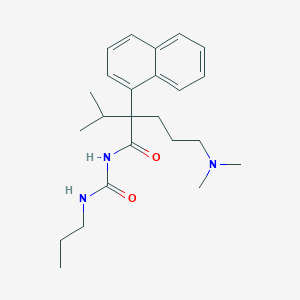

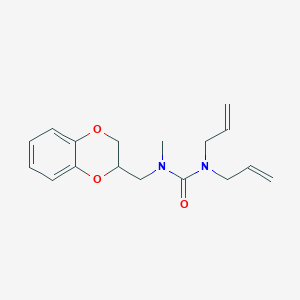

1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate

Overview

Description

1,1,1,3,3,3-Hexafluoro-2-propanol is an organofluorine compound formed by substitution of all the methyl protons in propan-2-ol by fluorine . It is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials . It plays an important role in the Friedel-Crafts reactions due to its polarity and high ionizing power .

Synthesis Analysis

1,1,1,3,3,3-Hexafluoro-2-propanol was synthesized by reacting 1,1,1,3,3,3-hexafluoropropanol with [11C]phosgene ([11C]COCl2), followed by a reaction with 3-(1-benzyl-1H-pyrazol-3-yl)azetidine hydrochloride .Molecular Structure Analysis

The molecular formula of 1,1,1,3,3,3-Hexafluoro-2-propanol is C3H2F6O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-propanol is used in the preparation of hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials . It plays an important role in the Friedel-Crafts reactions due to its polarity and high ionizing power .Physical And Chemical Properties Analysis

1,1,1,3,3,3-Hexafluoro-2-propanol has a refractive index of n20/D 1.275 (lit.), boiling point of 59 °C (lit.), melting point of -4 °C (lit.), and a density of 1.596 g/mL at 25 °C (lit.) .Scientific Research Applications

Application in Organic Chemistry

HFIP has attracted the attention of the scientific community in recent years due to its unique features compared to its non-fluoro analogue isopropanol . It has made a significant difference in various subdomains of organic chemistry .

Role in Pd-catalyzed C–H Activation

HFIP is emerging as a green and sustainable deep eutectic solvent. A major proportion of Pd-catalyzed C–H functionalization is heavily relying on this solvent . In particular, for distal aromatic C–H functionalizations, the exceptional impact of HFIP to elevate the yield and selectivity has made this solvent irreplaceable .

Use in Friedel-Crafts Reactions

Due to its polarity and high ionizing power, HFIP plays an important role in the Friedel-Crafts reactions . It facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .

Use in Sample Preparation for GCMS

HFIP finds use in sample preparation for Gas Chromatography-Mass Spectrometry (GCMS) . It is used as a solvent for many reactions and to dissolve peptides .

Use in Epoxidation Reactions

HFIP catalyzes the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . This application is particularly useful in the synthesis of epoxides, which are important intermediates in organic synthesis .

Use in the Production of High-end Chemicals

HFIP is employed to produce high-end chemicals like fluorinated surfactants, fluorinated emulsifier, and fluorinated medicine . It also acts as a cleaner in the electronic industry .

Use in LC-ESI-MS

HFIP can be used as a buffer additive for LC-ESI-MS to separate acidic and basic compounds . It can also be used as an eluent additive in the UHPLC-MS/MS method to improve the chromatographic separation of basic and zwitterionic compounds .

Use in Organic Synthesis

HFIP is used in organic synthesis . It’s a solution-phase peptide chemistry solvent .

Use in the Production of Fluorinated Compounds

HFIP is used to produce high-end chemicals like fluorinated surfactants, fluorinated emulsifier, and fluorinated medicine .

Use as a Cleaner in the Electronics Industry

HFIP acts as a cleaner in the electronic industry .

Use in Rhodium (I)-catalyzed [4+2] Intramolecular Cycloaddition

HFIP enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes .

Use in Rhodium (I)-catalyzed [5+2] Cycloaddition

HFIP is also used in [5+2] cycloaddition of alkynyl vinylcyclopropanes .

Safety And Hazards

Future Directions

1,1,1,3,3,3-Hexafluoro-2-propanol is a solution-phase peptide chemistry solvent . This fluorinated polar solvent of high ionizing power facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . It is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .

properties

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O2/c11-9(12,13)8(10(14,15)16)18-7(17)6-4-2-1-3-5-6/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVPGKSKRBHDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312375 | |

| Record name | 1,1,1,3,3,3-hexafluoropropan-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,3,3,3-Hexafluoropropan-2-yl benzoate | |

CAS RN |

10315-85-2 | |

| Record name | NSC254060 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1,3,3,3-hexafluoropropan-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B79161.png)

![(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione](/img/structure/B79173.png)